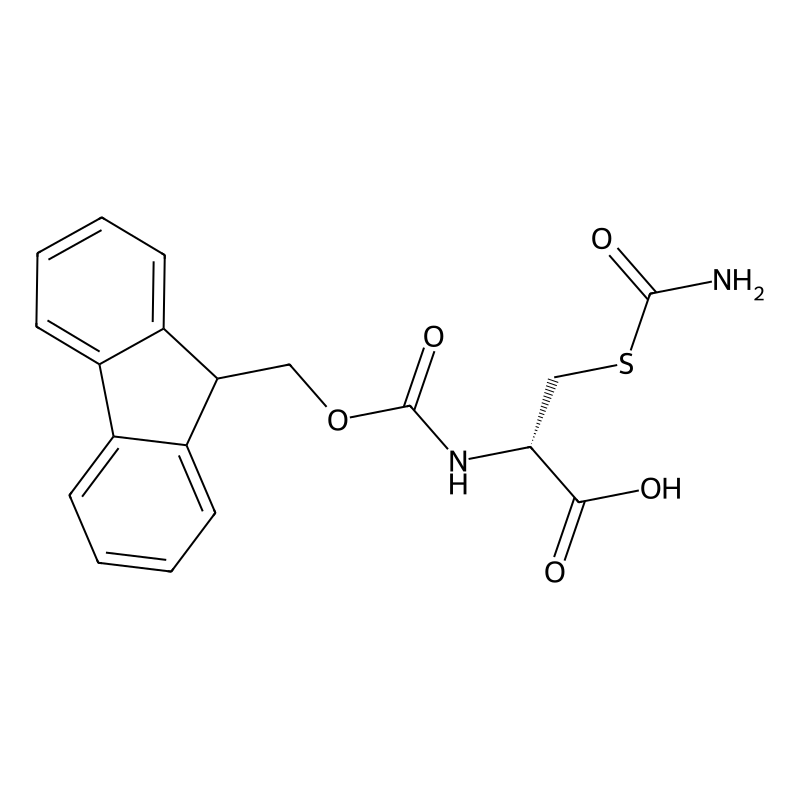

(2S)-3-Carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(2S)-3-Carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a synthetic organic compound characterized by its unique structure that includes a carbamoyl sulfanyl group and a fluorenylmethoxycarbonylamino moiety. The molecular formula is with a molecular weight of approximately 378.48 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

- Acid-Base Reactions: The carboxylic acid group can donate a proton, making it reactive in acid-base chemistry.

- Nucleophilic Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

- Peptide Bond Formation: The amino group can react with carboxylic acids to form peptide bonds, which is significant in the synthesis of peptides and proteins.

Research indicates that (2S)-3-Carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid exhibits various biological activities, including:

- Antimicrobial Properties: Similar compounds have shown effectiveness against certain bacterial strains.

- Anticancer Activity: Some derivatives have been studied for their potential to inhibit cancer cell proliferation.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which could be leveraged in therapeutic contexts.

The synthesis of (2S)-3-Carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves several steps:

- Formation of the Fluorenylmethoxycarbonyl Group: This is usually achieved through the reaction of fluorenylmethanol with an appropriate carbonyl reagent.

- Introduction of the Carbamoylsulfanyl Group: This step may involve the use of thiocarbamates or related reagents to introduce the sulfanyl functionality.

- Final Coupling Reaction: The final step often involves coupling the modified amino acid with other building blocks to achieve the desired structure.

The compound finds potential applications in:

- Pharmaceutical Development: As a building block for synthesizing bioactive peptides or drugs.

- Research: Used in studies investigating enzyme mechanisms or drug interactions.

- Agricultural Chemistry: Potentially useful as a pesticide or herbicide due to its biological activity.

Interaction studies are crucial for understanding how (2S)-3-Carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid interacts with biological systems. These studies may include:

- Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes.

- Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent biological effects.

- Toxicity Profiling: Understanding the safety profile of the compound in various biological systems.

Several compounds exhibit structural similarities to (2S)-3-Carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(3-pyridyl)propanoic acid | Contains a pyridyl group | |

| (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(m-tolyl)propanoic acid | Features a toluidine derivative | |

| (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(2-chlorophenyl)propanoic acid | Incorporates a chlorophenyl substituent |

Uniqueness

The uniqueness of (2S)-3-Carbamoylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid lies primarily in its specific combination of functionalities, particularly the carbamoylsulfanyl group, which may confer distinct biological properties not present in other similar compounds. This feature could potentially enhance its therapeutic efficacy or specificity in targeting certain biological pathways.